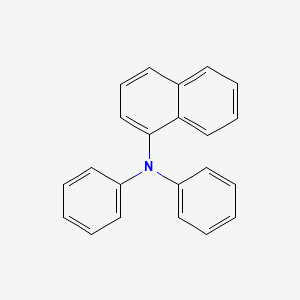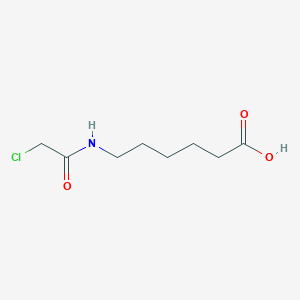
6-(2-Chloroacetamido)hexanoic acid
Descripción general
Descripción
6-(2-Chloroacetamido)hexanoic acid, also known as Chlorhexidine, is a widely used disinfectant and antiseptic agent. It is a chemical compound that has been used for over 60 years to prevent and treat infections in various settings, including hospitals, dental clinics, and homes. Chlorhexidine is a broad-spectrum antimicrobial agent that can kill a wide range of bacteria, viruses, and fungi.
Mecanismo De Acción
6-(2-Chloroacetamido)hexanoic acide works by disrupting the cell membrane of microorganisms, leading to leakage of intracellular components and eventually cell death. It also binds to the bacterial DNA, preventing replication and further growth of the microorganism. 6-(2-Chloroacetamido)hexanoic acide has a broad spectrum of activity and can kill both gram-positive and gram-negative bacteria, viruses, and fungi.
Biochemical and Physiological Effects:
6-(2-Chloroacetamido)hexanoic acide has been shown to have minimal toxicity to human cells and tissues. It is not absorbed systemically and is excreted unchanged in the urine. However, prolonged use of 6-(2-Chloroacetamido)hexanoic acide can result in staining of teeth and tongue, and it may cause irritation or allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Chloroacetamido)hexanoic acide is a widely used disinfectant in laboratory settings due to its broad-spectrum activity and low toxicity. It is effective against a wide range of microorganisms and can be used to disinfect surfaces, equipment, and media. However, 6-(2-Chloroacetamido)hexanoic acide can interfere with some laboratory assays, and its use should be avoided in experiments where its antimicrobial activity can affect the outcome.
Direcciones Futuras
There are several areas of future research for 6-(2-Chloroacetamido)hexanoic acide. One area of interest is the development of new formulations that can enhance its activity against resistant microorganisms. Another area of research is the use of 6-(2-Chloroacetamido)hexanoic acide in combination with other antimicrobial agents to increase its effectiveness. Additionally, the use of 6-(2-Chloroacetamido)hexanoic acide in new settings, such as wound care and veterinary medicine, is an area of ongoing research.
Conclusion:
6-(2-Chloroacetamido)hexanoic acide is a widely used disinfectant and antiseptic agent that has been shown to be effective against a wide range of microorganisms. Its mechanism of action is well-established, and its biochemical and physiological effects are minimal. While 6-(2-Chloroacetamido)hexanoic acide has some limitations in laboratory experiments, its effectiveness and low toxicity make it a valuable tool in microbiology research. Ongoing research in 6-(2-Chloroacetamido)hexanoic acide's future directions will continue to enhance its effectiveness and expand its applications.
Aplicaciones Científicas De Investigación
6-(2-Chloroacetamido)hexanoic acide has been extensively studied for its antimicrobial properties, and its effectiveness has been demonstrated in various settings. It has been used to prevent infections in surgical wounds, urinary tract infections, and oral infections. 6-(2-Chloroacetamido)hexanoic acide has also been used as a preservative in cosmetics and as a disinfectant in food processing.
Propiedades
IUPAC Name |
6-[(2-chloroacetyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDKOTBUHPMWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366536 | |
| Record name | 6-(2-chloroacetamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61435-75-4 | |
| Record name | 6-(2-chloroacetamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)
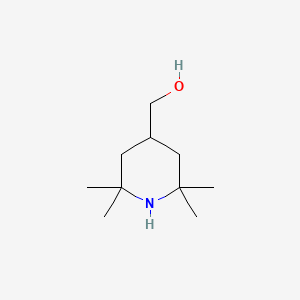

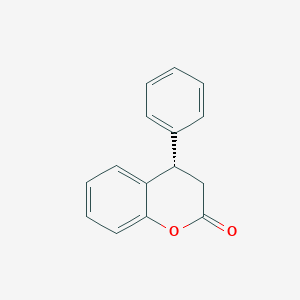

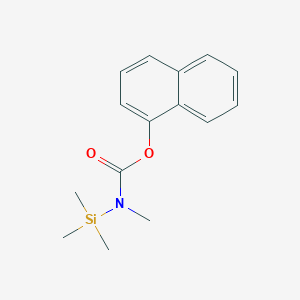
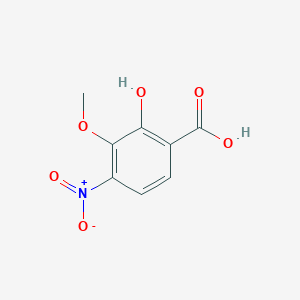
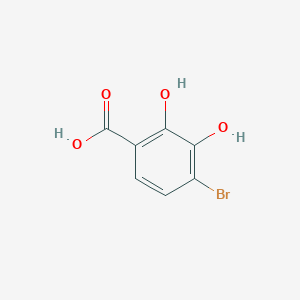
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
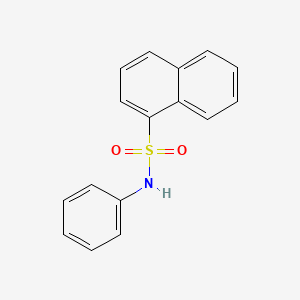
![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)

